Product packaging for 1H-Imidazole, 4-butyl-(Cat. No.:CAS No. 146953-86-8)

1H-Imidazole, 4-butyl-

Cat. No.: B3047879
CAS No.: 146953-86-8
M. Wt: 124.18 g/mol
InChI Key: YOTBOYFKPMRBAG-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-butyl- is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 4-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 4-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B3047879 1H-Imidazole, 4-butyl- CAS No. 146953-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butyl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-2-3-4-7-5-8-6-9-7/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTBOYFKPMRBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563328
Record name 5-Butyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146953-86-8
Record name 5-Butyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 1H-Imidazole, 4-butyl-

The direct construction of the 4-butyl-1H-imidazole core can be achieved through several synthetic routes, often involving the cyclization of acyclic precursors.

Multi-Step Synthetic Sequences

Multi-step synthesis is a common approach to producing 1H-Imidazole, 4-butyl-, where the product of one reaction serves as the starting material for the next. chegg.com One documented method involves the reaction of 1-chloro-4-chlorophenyl-2-butanol with sodium hydroxide (B78521), benzyltriethylammonium chloride, and imidazole (B134444). google.com This process underscores the importance of carefully controlled reaction conditions to achieve the desired product.

Another versatile method for creating substituted imidazoles is the Van Leusen reaction. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which condenses with an aldehyde and a primary amine to form the imidazole ring. ajrconline.org This method's adaptability allows for the introduction of various substituents, making it a valuable tool in medicinal chemistry. ajrconline.org

Furthermore, the Debus-Radziszewski synthesis, a classic method, involves the condensation of a 1,2-dicarbonyl compound, ammonia, and an aldehyde under basic conditions to yield imidazoles. ajrconline.org Microwave-assisted variations of this and other imidazole-forming reactions have been shown to accelerate reaction times and improve yields. ajrconline.org

A one-pot, four-component synthesis offers an efficient route to 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) without a solvent. organic-chemistry.org

N-Protection and Deprotection Strategies in Imidazole Synthesis

In many synthetic sequences involving imidazoles, protection of the nitrogen atoms is crucial to control regioselectivity and prevent unwanted side reactions. The choice of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its subsequent removal.

The (2-trimethylsilyl)ethoxymethyl (SEM) group is a widely used protecting group for the imidazole nitrogen. nih.govuoa.gr It has proven to be an excellent choice for directing reactions to specific positions on the imidazole ring. nih.govresearchgate.net For instance, protection of 4(5)-butylimidazole with SEM-Cl can be achieved, though regioselectivity can be an issue. The use of a hindered base like dicyclohexylmethylamine has been shown to improve the regioselectivity of this protection step. uoa.gr The SEM group can be removed under acidic conditions. nih.gov

Another effective protecting group for the imidazole nitrogen is the 1-(1-ethoxyethyl) group. acs.org This group is stable to various reagents and can be readily introduced and removed, making it a valuable tool in imidazole chemistry. acs.org The trityl (Tr) and 2-chlorotrityl (ClTr) groups are also employed for protecting the nitrogen atoms in imidazole-containing compounds, particularly when the imidazole is part of a larger molecule such as a tetrazole derivative. mdpi.com These groups can be introduced using their respective chlorides and removed under acidic conditions. mdpi.com

Functionalization of the Imidazole Ring in 1H-Imidazole, 4-butyl-

Once the 4-butyl-1H-imidazole core is synthesized, further modifications can be introduced to the imidazole ring to create a diverse range of derivatives with specific properties.

Regioselective Substitution Approaches

Controlling the position of substitution on the imidazole ring is a key challenge in its functionalization. The inherent reactivity of the different carbon atoms on the imidazole ring (C2, C4, and C5) influences the outcome of substitution reactions. Generally, the C5 position is most susceptible to electrophilic substitution, while the C2 position has the most acidic proton. nih.gov

The use of directing groups, often N-protecting groups, is a common strategy to achieve regioselectivity. For example, the SEM group can be used to direct arylation to the C5 position of the imidazole ring. nih.gov A "SEM-switch" strategy has been developed to overcome the low reactivity of the C4 position. This involves the transfer of the SEM group from N1 to N3, which effectively converts the unreactive C4 position into a more reactive C5 position, enabling subsequent arylation. nih.govnih.gov

Alkylation and Arylation Reactions

Alkylation and arylation reactions are fundamental transformations for introducing carbon-based substituents onto the imidazole ring.

Alkylation: N-alkylation of imidazoles is a common reaction. For instance, 4(5)-substituted imidazoles can be alkylated under both neutral and alkaline conditions, often leading to a mixture of N1 and N3 isomers. researchgate.net The regioselectivity of N-alkylation can be influenced by the reaction conditions, the nature of the substituent already on the ring, and the alkylating agent used. researchgate.net A trans-N-alkylation strategy, which involves selective N3-alkylation followed by deprotection of N1, allows for the regioselective N-alkylation of complex imidazoles. nih.govresearchgate.net

Arylation: Palladium-catalyzed cross-coupling reactions are powerful tools for the C-H arylation of imidazoles. nih.gov By employing a suitable palladium catalyst and an aryl halide (bromide or chloride), aryl groups can be introduced at specific positions on the imidazole ring. nih.govnih.gov The regioselectivity of these reactions can be controlled by the choice of N-protecting group and reaction conditions. nih.gov For example, C5-arylation of SEM-protected imidazoles is a common and efficient transformation. nih.gov

Halogenation Protocols and Derivatives

The introduction of halogen atoms onto the imidazole ring provides valuable intermediates that can be further functionalized through cross-coupling reactions.

Halogenation of the imidazole ring can be achieved using various halogenating agents. N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are commonly used to introduce chlorine, bromine, and iodine atoms, respectively, onto the imidazole ring. uoa.grmdpi.com For example, the C4 position of a 1-SEM-4-butylimidazole derivative can be halogenated using NXS in DMF. uoa.gr

The reaction of imidazoles with alkali metal hypohalites or alkaline earth metal hypohalites in the presence of a quaternary ammonium salt catalyst is another method for halogenation. google.com This method can produce mono- or di-halogenated imidazoles depending on the reaction conditions. google.com For instance, the reaction of 1-butyl-2-methyl-imidazole with a halogenating agent can yield a mixture of the 4-chloro, 5-chloro, and 4,5-dichloro derivatives. google.com

These halogenated imidazole derivatives are versatile building blocks. For example, 4-haloimidazoles can undergo palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups. researchgate.net They can also be converted into Grignard reagents, which can then react with various electrophiles. researchgate.net

Introduction of Formyl and Carboxylic Acid Functionalities

The introduction of formyl and carboxylic acid groups onto the 4-butylimidazole core is a key step for further functionalization, enabling the construction of more complex molecular architectures.

One of the most prominent methods for introducing a formyl group is the Vilsmeier-Haack reaction . numberanalytics.comname-reaction.com This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. numberanalytics.comname-reaction.comijpcbs.com In the case of 2-butylimidazole (B45925), the formyl group is introduced at the C4 position. The process involves the formation of a chloroiminium ion, which acts as the electrophile. wikipedia.org The reaction is generally performed under controlled temperature conditions and subsequent aqueous work-up to yield the aldehyde. name-reaction.com

Another approach to obtaining a formylated butylimidazole is through the oxidation of a corresponding hydroxymethyl derivative. This two-step process involves the initial hydroxymethylation of the imidazole ring, for example, by reacting 2-butylimidazole with paraformaldehyde. The resulting hydroxymethyl intermediate is then oxidized using an oxidizing agent like manganese dioxide (MnO₂) to yield the desired aldehyde.

The synthesis of carboxylic acid derivatives of 4-alkylimidazoles has also been explored. One patented method describes the preparation of 4-alkylimidazole-2-carboxylic acids starting from a 2-alkylimidazole. google.com A more direct approach for creating imidazole-4(5)-monocarboxylic acids involves the reaction of an imidazole with carbon dioxide in the presence of an alkali metal carbonate or hydroxide at elevated temperatures and pressures. google.com For instance, reacting imidazole with carbon dioxide and potassium carbonate at high temperature and pressure yields imidazole-4-carboxylic acid. google.com While specific examples for the direct carboxylation of 4-butylimidazole at a specific position are not detailed, these general methods for imidazoles provide viable synthetic routes. google.comgoogle.com

Synthesis of Imidazole-Derived Ionic Liquids and Analogues

The unique properties of the imidazole ring, particularly when quaternized, make 4-butylimidazole a valuable precursor for the synthesis of ionic liquids.

Quaternization Reactions of 1H-Imidazole, 4-butyl-

Quaternization involves the alkylation of one of the nitrogen atoms in the imidazole ring, leading to the formation of an imidazolium (B1220033) cation. This reaction is the fundamental step in the synthesis of a wide range of ionic liquids. The process typically involves reacting the 4-butyl-1H-imidazole with an alkyl halide (e.g., an alkyl bromide or chloride) or other alkylating agents. The choice of the alkylating agent determines the nature of the second substituent on the imidazolium ring and influences the properties of the resulting ionic liquid.

The quaternization reaction transforms the neutral imidazole into a positively charged imidazolium ion, which is then paired with a counter-anion. The nature of this anion, which can be varied through metathesis reactions, is crucial in defining the physical and chemical properties of the ionic liquid, such as its melting point, viscosity, and solubility.

Microwave-Assisted and Solvent-Free Synthesis

To enhance the efficiency and environmental friendliness of ionic liquid synthesis, microwave-assisted and solvent-free methods have been developed. Microwave irradiation can significantly accelerate the quaternization reaction, often leading to higher yields in shorter reaction times compared to conventional heating methods. This technique is recognized for its efficiency in various organic syntheses.

Solvent-free synthesis offers another green chemistry approach. By eliminating the need for a solvent, these methods reduce chemical waste and can simplify product purification. The reaction between 4-butylimidazole and an alkylating agent can be carried out neat, often with heating, to produce the desired imidazolium salt directly. These methods are increasingly favored for their operational simplicity and reduced environmental impact.

Formation of Complex Heterocyclic Systems Incorporating Butylimidazole Moieties

The reactive nature of the 4-butylimidazole scaffold and its derivatives allows for their incorporation into more complex heterocyclic systems through various chemical reactions.

1,3-Dipolar Cycloaddition Reactions

Imidazolium ylides, which can be generated from N-substituted butylimidazolium salts, are versatile 1,3-dipoles. These intermediates can participate in cycloaddition reactions with various dipolarophiles, such as activated alkenes and alkynes. This strategy allows for the construction of fused and bridged heterocyclic systems containing the butylimidazole moiety. The reaction proceeds through a concerted mechanism, leading to the formation of five-membered rings with a high degree of stereoselectivity.

Knoevenagel Condensation and Cyclization Reactions

The formyl group introduced into the 4-butylimidazole ring, as described in section 1.2.4, is a versatile handle for further transformations. One such transformation is the Knoevenagel condensation . This reaction involves the condensation of the 2-butyl-1H-imidazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. smolecule.com

The resulting product from the Knoevenagel condensation can then undergo subsequent intramolecular cyclization reactions to form more complex, fused heterocyclic systems. For example, the condensation product can be designed to cyclize onto one of the imidazole nitrogen atoms or another functional group present on the molecule, leading to the formation of novel polycyclic structures incorporating the butylimidazole core.

Reaction Mechanisms and Pathways

Mechanistic Studies of Imidazole (B134444) Ring Transformations

The imidazole ring in 1H-Imidazole, 4-butyl- is susceptible to both nucleophilic and electrophilic attacks, leading to a variety of transformations. The presence of the electron-donating butyl group at the C4 position generally enhances the electron density of the ring, influencing its reactivity.

Nucleophilic and Electrophilic Pathways

Nucleophilic Substitution: The nitrogen atoms of the imidazole ring are primary sites for nucleophilic attack. A nucleophile, an electron-rich species, can donate a pair of electrons to form a new covalent bond with an electrophile, an electron-deficient species. masterorganicchemistry.com In the context of 1H-Imidazole, 4-butyl-, the lone pair of electrons on the nitrogen atoms makes them nucleophilic. Reactions involving nucleophilic substitution can occur at these nitrogen atoms. The general mechanism for nucleophilic aromatic substitution (SNAr) involves the formation of a Meisenheimer intermediate, a process that can be catalyzed by bases. unibo.it

Electrophilic Substitution: The carbon atoms of the imidazole ring can undergo electrophilic substitution. The general mechanism for electrophilic aromatic substitution (SEAr) involves an initial interaction between the electrophile and the π-electrons of the aromatic system, forming a π-complex. unibo.it This is followed by the formation of a σ-complex, also known as a Wheland intermediate, which is a short-lived, high-energy species. unibo.it The presence of the butyl group, an electron-donating group, is expected to direct incoming electrophiles to specific positions on the imidazole ring.

Role of Intermediates in Multi-Step Reactions

Many reactions involving the imidazole ring are multi-step processes where the formation and stability of intermediates play a crucial role. For instance, in substitution reactions, the formation of charged intermediates like carbocations can be a key step. researchgate.net The stability of these intermediates often dictates the reaction pathway and the final product distribution. In some cases, the reaction can proceed through the formation of zwitterionic intermediates, which are molecules that contain both a positive and a negative charge. researchgate.net

Mechanistic Aspects of Catalytic Reactions Involving 1H-Imidazole, 4-butyl-

1H-Imidazole, 4-butyl- and its derivatives are extensively used as ligands in various metal-catalyzed and organocatalytic reactions. The imidazole moiety coordinates with the metal center or participates in non-covalent interactions, influencing the catalyst's activity and selectivity.

Metal-Catalyzed Processes

Suzuki Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically employing a palladium catalyst to couple an organoboron compound with an organohalide. mt.com Imidazole derivatives, including 1H-Imidazole, 4-butyl-, can act as ligands for the palladium catalyst. researchgate.net The general mechanism involves the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. mt.com The use of N-heterocyclic carbene (NHC) ligands derived from imidazoles has been shown to be effective in these reactions. calis.edu.cnrsc.org

Carbonylation: Carbonylation reactions introduce a carbonyl group into a molecule. Palladium-catalyzed carbonylative coupling reactions, such as the carbonylative Suzuki coupling, can be facilitated by imidazole-based ligands. researchgate.net These reactions often proceed under a carbon monoxide atmosphere. researchgate.net Rhodium complexes with imidazole-containing ligands have also been investigated for tandem carbonylation reactions like hydroformylation. acs.org

Cyanation: The introduction of a cyano group can be achieved through metal-catalyzed cyanation reactions. Copper-catalyzed cyanation of aryl halides has been shown to be effective using 1-butylimidazole (B119223) as a ligand. tezu.ernet.inalberts.edu.in The mechanism is thought to involve the coordination of the imidazole ligand to the copper center, which enhances the reactivity of the catalyst. tezu.ernet.in Different cyanide sources can be employed, including potassium hexacyanoferrate(II). isuct.ru

The following table summarizes selected metal-catalyzed reactions where 1H-Imidazole, 4-butyl- or related imidazoles act as ligands.

Reaction TypeMetal CatalystLigandSubstrate ExampleProduct ExampleReference
Suzuki Cross-CouplingPalladiumImidazole-basedAryl halideBiaryl researchgate.netclockss.org
CarbonylationPalladiumButylimidazoleAryl diazonium ion & Aryl boronic acidDiaryl ketone researchgate.net
CyanationCopper(I)1-ButylimidazoleAryl bromideAryl nitrile tezu.ernet.inalberts.edu.in

Decomposition and Stability Mechanisms of Imidazole Derivatives

The thermal stability and decomposition pathways of imidazole-based ionic liquids, which often feature a butyl-substituted imidazolium (B1220033) cation, have been investigated. The decomposition can proceed through various mechanisms, including SN2 and E2 pathways. nih.gov In the context of 1-butyl-3-methylimidazolium ([C4MIM]+) salts, thermal decomposition can lead to the formation of volatile products such as 1-butylimidazole and but-1-ene. nih.govacs.orgnih.gov The specific decomposition products depend on the nature of the anion and the reaction conditions. dtic.milscispace.com

Thermal Decomposition Pathways

The thermal stability and decomposition of imidazole derivatives are significantly influenced by their substitution patterns. While specific experimental data on the thermal decomposition of 1H-Imidazole, 4-butyl- is not extensively documented in the reviewed literature, general principles derived from related compounds allow for the postulation of its likely degradation pathways.

Imidazoles are known for their considerable thermal stability, with the imidazole ring itself being stable at temperatures up to 400°C. acs.org The thermal decomposition of substituted imidazoles often involves the cleavage of bonds at the substituent. In the case of 1H-Imidazole, 4-butyl-, the primary decomposition pathways are expected to involve the butyl group and the N-H bond of the imidazole ring.

One potential pathway is the homolytic cleavage of the C-C bonds within the butyl chain or the C-N bond connecting the butyl group to the imidazole ring. The decomposition of poly(N-vinylimidazole) has been shown to proceed via a radical C-N bond scission. acs.org A similar mechanism could be anticipated for 1H-Imidazole, 4-butyl-, leading to the formation of various smaller hydrocarbon radicals and imidazole-based radical species.

Another possibility involves the pyrolysis of quaternary imidazolium salts, which typically leads to 1-substituted imidazoles through dealkylation. publish.csiro.aupublish.csiro.au While 1H-Imidazole, 4-butyl- is not a salt, this suggests that under certain conditions, cleavage of the butyl group could be a primary decomposition step. The presence of different substituents and anions can modify the reaction products and rates in these pyrolytic processes. publish.csiro.aupublish.csiro.au

Studies on the thermal decomposition of poly(N-vinylimidazole) (PVIm) have shown that the major products are 1H-imidazole and 1-vinylimidazole, formed through main chain scission and depolymerization. researchgate.net The decomposition occurs in a main step between 340-500°C. researchgate.net This suggests that for 1H-Imidazole, 4-butyl-, the degradation would likely involve fragmentation of the butyl group and potential rearrangements of the imidazole ring at elevated temperatures.

The thermal stability of imidazole derivatives can be summarized in the following table, based on general findings for related compounds:

Compound FamilyGeneral Decomposition Temperature RangeKey Decomposition Products
Alkyl-substituted Imidazoles> 400°C (for the ring)Smaller hydrocarbons, imidazole fragments
Imidazolium Salts~200°C (vacuum pyrolysis)1-substituted imidazoles, alkyl halides
Poly(N-vinylimidazole)340-500°C1H-imidazole, 1-vinylimidazole

This table provides generalized data for related compound families to infer the behavior of 1H-Imidazole, 4-butyl-.

Solvent Effects on Reaction Mechanisms

The solvent environment plays a critical role in the reaction mechanisms of imidazole derivatives, particularly in processes such as N-alkylation. The polarity, proticity, and coordinating ability of the solvent can influence reaction rates, selectivity, and the nature of the transition states.

For the N-alkylation of imidazoles, a common reaction for this class of compounds, polar aprotic solvents are frequently employed. Solvents such as dimethylformamide (DMF), acetonitrile (B52724), and tetrahydrofuran (B95107) (THF) have been shown to be effective. lookchem.com The choice of solvent can significantly impact the regioselectivity of alkylation on the imidazole ring.

A study on the synthesis of ionic liquids from 1-methylimidazole (B24206) demonstrated that the kinetic rate of reaction was highest in acetonitrile compared to other common organic solvents. ku.edu The rate of reaction was found to increase with increasing solvent polarity. ku.edu This suggests that for reactions involving 1H-Imidazole, 4-butyl-, such as its alkylation, polar solvents would likely accelerate the reaction by stabilizing charged intermediates or transition states.

Solvent-free conditions, often assisted by microwave irradiation, have also been utilized for the N-alkylation of imidazoles, leading to high yields and shorter reaction times. lookchem.com This approach aligns with the principles of green chemistry by reducing solvent waste.

The effect of different solvents on the yield and reaction time for the synthesis of a related compound, 2-butyl-1H-imidazole-4,5-dicarbonitrile, is summarized in the table below. While not specific to 1H-Imidazole, 4-butyl-, it provides insight into how solvents can influence similar reactions.

SolventYield (%)Reaction Time (h)Purity (%)
Ethanol78395
Acetonitrile65488
Neat (Solvent-free)82297

Data from a study on a related imidazole derivative, illustrating general solvent effects.

Theoretical and Computational Chemistry

Quantum Chemical Investigations of 1H-Imidazole, 4-butyl-

Quantum chemical methods are instrumental in elucidating the fundamental properties of 1H-Imidazole, 4-butyl- at the atomic and molecular levels. These investigations provide a detailed picture of the molecule's geometry, electronic landscape, and inherent reactivity.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized molecular structure of imidazole (B134444) derivatives. mdpi.comresearchgate.net For instance, calculations using the B3LYP functional with the 6-311++G(d,p) basis set have been shown to provide excellent agreement with experimental data for similar molecules like N-Butyl-1H-benzimidazole. mdpi.comnih.gov In such studies, the presence of a butyl substituent has been observed to not significantly affect the core benzimidazole (B57391) structure. mdpi.comnih.gov This suggests that the butyl group in 4-butyl-1H-imidazole likely maintains the fundamental geometry of the imidazole ring.

The electronic structure of imidazole derivatives is significantly influenced by the arrangement of electrons in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net These frontier molecular orbitals are key to understanding the molecule's chemical reactivity and kinetic stability. mdpi.com The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. mdpi.com The energy gap between the HOMO and LUMO provides a measure of the molecule's stability; a larger gap suggests higher stability and lower reactivity. sapub.org For related imidazole systems, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO-LUMO gap and, consequently, the molecule's electronic properties and reactivity. webofjournals.com

Natural Bond Orbital (NBO) analysis is another crucial technique that provides insights into charge transfer and intramolecular interactions. bohrium.com For example, in N-Butyl-1H-benzimidazole, NBO analysis has revealed the delocalization of σ-electrons, leading to stabilization energies. mdpi.comnih.gov

Here is an interactive data table summarizing typical bond lengths in a related N-butyl-substituted imidazole derivative, N-Butyl-1H-benzimidazole, as determined by theoretical calculations.

BondTheoretical Bond Length (Å)Experimental Bond Length (Å)
C1-N261.3861.391
C2-N271.3871.367
C13-C161.534-
C16-C191.533-
C19-C221.531-
Data derived from studies on N-Butyl-1H-benzimidazole. researchgate.net

Conceptual Density Functional Theory (DFT) provides a framework for calculating various chemical reactivity descriptors. journalcsij.com These descriptors, derived from the electronic structure, help in predicting the reactive behavior of a molecule. Key global reactivity descriptors include:

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule.

Ionization Potential (IP): The energy required to remove an electron from a neutral molecule.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors can be calculated from the energies of the HOMO and LUMO. mdpi.com For instance, a negative chemical potential suggests that the molecule is stable and does not spontaneously decompose. mdpi.com

Local reactivity descriptors, such as Fukui functions and the molecular electrostatic potential (MEP), identify specific reactive sites within the molecule. mdpi.comtandfonline.com The MEP map, for example, visualizes the electrostatic potential on the electron density surface, with different colors indicating regions prone to electrophilic or nucleophilic attack. mdpi.comtandfonline.com In related imidazole derivatives, the hydrogen atoms and their surrounding environment are often identified as the most electrophilic centers. mdpi.com

The following table presents calculated electronic properties for the related compound N-Butyl-1H-benzimidazole.

ParameterValue
HOMO (eV)-6.04
LUMO (eV)-0.65
Energy Gap (eV)5.39
Ionization Potential (eV)6.04
Electron Affinity (eV)0.65
Electronegativity (χ) (eV)3.345
Chemical Hardness (η) (eV)2.695
Chemical Softness (S) (eV⁻¹)0.185
Electrophilicity Index (ω) (eV)2.07
Data derived from studies on N-Butyl-1H-benzimidazole. mdpi.com

The butyl group attached to the imidazole ring can adopt various conformations, leading to different isomers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For instance, studies on n-butyl imidazole using matrix isolation infrared spectroscopy and DFT calculations have identified multiple unique minima corresponding to different conformers. researchgate.net The relative energies of these conformers are often calculated to determine their population at a given temperature. acs.org

In the context of ionic liquids, the conformational isomerism of the 1-n-butyl-3-methylimidazolium cation has been explored using Raman spectroscopy and molecular dynamics simulations. nih.gov These studies revealed a trans-gauche conformational isomerism with respect to the N1-C7-C8-C9 dihedral angle of the butyl chain. nih.gov The thermodynamics of this conversion, including the Gibbs free energy, enthalpy, and entropy of isomerization, have been determined, showing that the energy differences between conformers are typically small. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 1H-Imidazole, 4-butyl-, and a larger biological molecule (receptor), typically a protein.

Molecular docking is a key method in structure-based drug design that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. clinmedjournals.orgresearchgate.net This technique is crucial for understanding the molecular basis of a ligand's biological activity. For example, docking studies on aryl-substituted imidazoles have been used to investigate their interactions with enzymes like Trypanothione Reductase from Leishmania amazonensis. clinmedjournals.org These studies often reveal that hydrophobic interactions between the substituents on the imidazole ring and residues in the active site of the protein are significant. clinmedjournals.org

In the design of selective inhibitors for enzymes like aldosterone (B195564) synthase (CYP11B2), molecular docking has been employed to generate hypotheses about the binding modes of imidazole-based inhibitors. acs.org These computational models provide a valuable foundation for the rational design of more potent and selective compounds. acs.org The process often involves creating a three-dimensional model of the target protein and then docking the ligand into the active site to analyze potential interactions such as hydrogen bonds and hydrophobic contacts. nih.gov

The stability of the ligand-receptor complex can be further assessed using molecular dynamics simulations, which simulate the movement of atoms and molecules over time. tandfonline.com These simulations can confirm the stability of the binding pose predicted by docking and provide insights into the dynamic nature of the interaction. tandfonline.com

Computational Methodologies for Understanding Molecular Interactions

A variety of computational methodologies are employed to gain a deeper understanding of the non-covalent interactions that govern molecular recognition and self-assembly processes involving imidazole derivatives. These methods go beyond simple docking to provide detailed energetic and structural information about these interactions.

Techniques such as Atoms in Molecules (AIM), Non-Covalent Interaction (NCI) analysis, and topological methods like Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to analyze and visualize weak interactions. mdpi.comresearchgate.netaip.org For example, AIM and NCI have been used to study the intermolecular forces between imidazole-based ionic liquids and asphaltene models, identifying hydrogen bonds and van der Waals interactions as key contributors to the observed effects. aip.org

Molecular balances are experimental and computational tools used to quantify the strength of specific non-covalent interactions. ed.ac.uk These systems allow for the dissection of through-space electrostatic influences and the cooperativity of hydrogen bonds. ed.ac.uk By combining experimental measurements with high-level electronic structure calculations, a more accurate picture of the energetics of molecular interactions in different environments can be obtained. ed.ac.uk These approaches are critical for understanding how solvation and subtle electronic effects modulate the strength and nature of interactions in chemical and biological systems. ed.ac.uk

Hydrogen Bonding Networks

The imidazole ring of 1H-Imidazole, 4-butyl- possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual functionality allows for the formation of extensive hydrogen bonding networks, which are a characteristic feature of many imidazole derivatives. In the solid state, unsubstituted 1H-imidazole is known to form one-dimensional chains or "tapes" through strong N-H···N intermolecular hydrogen bonds. researchgate.net This persistent tape motif is a structural trend observed in many neutral, non-N-substituted imidazole derivatives, even in the presence of other potential hydrogen bonding sites or significant steric hindrance. researchgate.net

For 1H-Imidazole, 4-butyl-, the presence of the butyl group at the 4-position is expected to influence the geometry and stability of these hydrogen-bonded networks. While the fundamental N-H···N interaction will persist, the steric bulk of the alkyl chain may cause a twisting or distortion of the imidazole rings relative to one another within the hydrogen-bonded chain. researchgate.net Computational studies on substituted imidazoles have shown that the nature and position of substituents can modulate the strength and directionality of these hydrogen bonds. asu.edu

A study on 4(5)-substituted 1-H-imidazole-2-carboxamides indicated that substitution at the 4(5) position does not have a noticeable effect on the pKa values of the imidazole ring, suggesting that the fundamental hydrogen bonding capability is retained. nih.gov Density functional theory (DFT) calculations on related systems can provide quantitative data on the energetics and geometries of these interactions. For instance, calculations can determine the optimal bond lengths, angles, and interaction energies for dimers and larger clusters of 4-butyl-1H-imidazole.

Table 1: Predicted Hydrogen Bond Parameters for a 4-Alkyl-1H-Imidazole Dimer (Illustrative)

Parameter Value
N-H···N Distance (Å) ~2.9 - 3.1
N-H-N Angle (°) ~170 - 180
Interaction Energy (kcal/mol) -5 to -8

Note: These are typical values for imidazole dimers and would require specific DFT calculations for 1H-Imidazole, 4-butyl- for precise determination.

π-π Stacking Interactions

The aromatic nature of the imidazole ring in 1H-Imidazole, 4-butyl- facilitates π-π stacking interactions, which are crucial non-covalent forces in the assembly of molecular crystals and biological systems. These interactions arise from the electrostatic and dispersion forces between the π-electron systems of adjacent rings. The geometry of π-π stacking in aromatic systems can vary, with common arrangements being face-to-face, offset face-to-face (or slip-stacked), and T-shaped (or edge-to-face). rsc.org For imidazole and its derivatives, offset face-to-face stacking is a prevalent motif. nih.govresearchgate.net

Computational studies have been employed to quantify the energy of these interactions. For instance, calculations on imidazole-based molecular junctions have demonstrated the formation of stable π-π stacked dimers. nih.govresearchgate.net The interaction energy is typically in the range of a few kcal/mol and is sensitive to the relative orientation and separation of the interacting rings. rsc.org The presence of the butyl group in 1H-Imidazole, 4-butyl- is likely to introduce steric constraints that influence the preferred stacking geometry. The alkyl chain may favor a more offset arrangement to minimize steric repulsion, a phenomenon observed in other alkyl-substituted aromatic systems. acs.org

DFT calculations, particularly those that include corrections for dispersion interactions (e.g., DFT-D methods), are essential for accurately modeling π-π stacking. acs.org Such calculations can provide detailed potential energy surfaces, revealing the most stable stacking configurations and the energy barriers between them. The interaction energy for π-π stacking in a 4-butyl-1H-imidazole dimer would be a balance between the attractive dispersion and electrostatic forces of the imidazole rings and the steric repulsion from the butyl groups.

Table 2: Calculated π-π Stacking Interaction Energies for Imidazole Dimers in Different Geometries (Illustrative)

Stacking Geometry Interplanar Distance (Å) Interaction Energy (kcal/mol)
Face-to-Face 3.5 -2.5
Offset Face-to-Face 3.4 -4.0
T-Shaped 5.0 -2.0

Note: These values are illustrative and depend on the specific computational method and basis set used. Precise values for 1H-Imidazole, 4-butyl- would require dedicated calculations.

Solvation Models (e.g., COSMO-RS)

Understanding the behavior of 1H-Imidazole, 4-butyl- in solution is critical for many of its potential applications. Solvation models provide a computational means to predict thermodynamic properties of solutes in different solvents. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly powerful method that combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients, solubility, and partition coefficients. zenodo.orgua.pt

The COSMO-RS methodology first involves a quantum chemical calculation (typically DFT) of the molecule in a virtual conductor, which generates a screening charge density (σ) on the molecular surface. This σ-profile serves as a detailed descriptor of the molecule's polarity. The thermodynamic properties of the liquid are then calculated using statistical thermodynamics of the interacting molecular surfaces. zenodo.org

Studies on alkylimidazoles have utilized COSMO-RS to predict their thermophysical properties and their potential as solvents for CO2 capture. researchgate.net These studies have shown that COSMO-RS can be an effective tool for screening properties of smaller alkylimidazoles, although its accuracy can decrease for larger, more complex derivatives. researchgate.netresearchgate.net For 1H-Imidazole, 4-butyl-, COSMO-RS could be used to generate its σ-profile and subsequently predict its behavior in various solvents. For instance, it could predict its solubility in both polar and non-polar solvents, as well as its partitioning between immiscible liquids like octanol (B41247) and water (LogP).

Table 3: Illustrative COSMO-RS Predicted Properties for a Generic Alkyl-Imidazole

Property Predicted Value
LogP (Octanol/Water) 1.5 - 2.5
Henry's Law Constant in Water (atm) Varies with temperature
Activity Coefficient at infinite dilution in Hexane > 1
Activity Coefficient at infinite dilution in Water < 1

Note: These are hypothetical values. Actual COSMO-RS predictions would require specific calculations for 1H-Imidazole, 4-butyl-.

Coordination Chemistry and Ligand Design

1H-Imidazole, 4-butyl- as a Ligand in Metal Complexes

While specific research on 4-butyl-1H-imidazole as a ligand is limited, its coordination behavior can be largely inferred from studies of closely related alkyl-substituted imidazoles. It primarily functions as a monodentate ligand, donating a lone pair of electrons from its pyridine-like N3 nitrogen atom to a metal center. The N-H proton at the N1 position allows for potential deprotonation to form imidazolate anions, which can act as bridging ligands between metal centers.

Like other N-unsubstituted imidazoles, 4-butyl-1H-imidazole typically coordinates to metal ions as a neutral, monodentate ligand through the sp²-hybridized nitrogen atom (N3). This is the most common binding mode, forming a sigma (σ) bond with the metal center. researchgate.net The geometry of the resulting complex is influenced by the coordination number and the electronic preference of the metal ion. For instance, Cu(II) often forms square-planar complexes with four imidazole (B134444) ligands, while Ni(II) and Zn(II) tend to form octahedral complexes with six ligands. nih.govresearchgate.net

Under basic conditions, the proton on the N1 nitrogen can be removed, yielding the 4-butyl-imidazolate anion. This anion can then act as a bridging ligand, using both N1 and N3 to link two different metal centers, a crucial step in the formation of some polynuclear structures.

Table 1: Typical Coordination Geometries of Metal-Imidazole Complexes

Metal Ion Typical Coordination Number Common Geometry
Cu(II) 4 Square-Planar
Zn(II) 4 or 6 Tetrahedral or Octahedral
Ni(II) 6 Octahedral
Co(II) 4 or 6 Tetrahedral or Octahedral

This table represents common geometries for imidazole ligands in general; specific complexes may vary. nih.govresearchgate.net

The synthesis of transition metal complexes with 4-butyl-1H-imidazole generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. A common method is to dissolve the metal salt (e.g., a chloride, nitrate (B79036), or acetate (B1210297) salt of cobalt, nickel, copper, or zinc) and a stoichiometric amount of the 4-butyl-1H-imidazole ligand in a solvent such as ethanol, methanol, or acetonitrile (B52724). researchgate.netcityu.edu.hk The mixture is often heated under reflux to facilitate the reaction, followed by cooling to induce crystallization of the complex. cityu.edu.hk

Characterization of the resulting complexes relies on a suite of analytical techniques to confirm the structure and composition.

Table 2: Common Techniques for Characterizing Imidazole-Metal Complexes

Technique Information Provided
Single-Crystal X-ray Diffraction Provides definitive 3D molecular structure, including bond lengths, bond angles, and coordination geometry. researchgate.netrsc.org
Infrared (IR) Spectroscopy Shows changes in vibrational frequencies of the imidazole ring upon coordination and confirms the presence of other ligands or counter-ions.
UV-Visible (UV-Vis) Spectroscopy Gives information about the electronic transitions within the complex, which helps to infer the coordination geometry around the metal ion. nih.gov
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra show shifts in the signals of the ligand's protons and carbons upon complexation. rsc.org
Elemental Analysis Determines the percentage composition of C, H, and N, to confirm the empirical formula of the complex.

| Magnetic Susceptibility | Measures the magnetic properties of the complex, which helps determine the oxidation state and spin state of the metal center. |

As a monodentate ligand, 4-butyl-1H-imidazole does not typically form polynuclear (containing multiple metal ions) or heterometallic (containing different metal ions) complexes on its own. However, it can be incorporated into such structures through two primary strategies:

Use of Bridging Ligands: Polynuclear complexes can be assembled when other ligands capable of bridging metal centers are present in the reaction. These can include simple anions like halides, hydroxide (B78521), or cyanide, or more complex polytopic organic ligands. db-thueringen.dechesci.com In this scenario, the 4-butyl-1H-imidazole ligands occupy the remaining coordination sites on the metal ions.

"Complex-as-Ligand" Approach: A pre-formed mononuclear complex containing 4-butyl-1H-imidazole can be used as a "metal-organic ligand" (MOL) itself. chesci.com If this initial complex has available donor atoms (for example, on other ligands in its structure), it can coordinate to a second metal ion, leading to the formation of di- or polynuclear species. researchgate.netchesci.com

Design Principles for Imidazole-Based Ligands

The properties of an imidazole-based ligand can be finely tuned by modifying the substituents on the imidazole ring. These modifications influence the ligand's electronic and steric characteristics, which in turn dictate the stability, reactivity, and structure of its metal complexes.

Substituents on the imidazole ring exert both electronic and steric effects that are critical in ligand design.

Electronic Effects: The butyl group at the C4 position of 1H-imidazole is an alkyl group, which is electron-donating through an inductive effect. This increases the electron density on the imidazole ring, making the N3 donor atom more basic and a stronger σ-donor. nih.gov A higher basicity, indicated by a higher pKa value, generally correlates with the formation of more stable complexes with transition metal ions that favor σ-bonding. nih.govmdpi.com

Table 3: Comparison of pKa Values for Imidazole and Alkyl-Substituted Imidazoles

Compound pKa of Conjugate Acid
1H-Imidazole 7.05
4-Methyl-1H-imidazole 7.52
1-Alkylimidazoles ~7.0 - 7.2
1,4-Dialkylimidazoles ~7.9 - 8.0

Data sourced from various studies for general comparison in aqueous solutions. mdpi.comencyclopedia.pubthieme-connect.de The pKa for 4-butyl-1H-imidazole is expected to be similar to or slightly higher than that of 4-methyl-1H-imidazole.

Steric Effects: The size and position of a substituent can introduce steric hindrance that affects the formation and stability of metal complexes. The n-butyl group is a flexible alkyl chain that introduces moderate steric bulk. This steric presence can influence the number of ligands that can fit around a metal center. For example, the presence of substituents at the 4-position can decrease the stability of rigid octahedral complexes, which require six ligands, while having less of an impact on tetrahedral complexes with only four ligands. mdpi.comencyclopedia.pub This effect is more pronounced with bulkier groups like tert-butyl but is still a relevant consideration for the n-butyl group.

The imidazole ring is an aromatic system and is generally chemically robust. thieme-connect.de Coordination to a metal ion typically enhances the thermal stability of the ligand. The metal-ligand bond itself is quite durable, particularly for N-heterocyclic carbene (NHC) complexes, which are related to imidazoles. researchgate.net

Coordination to a Lewis acidic metal ion withdraws electron density from the imidazole ring, which can alter its reactivity. A key effect is the increased acidity of the N-H proton. This makes the ligand more susceptible to deprotonation, facilitating the formation of imidazolate-bridged polynuclear complexes, as mentioned previously. This change in acidity is a critical factor in the self-assembly of many metal-organic frameworks and biological systems.

Supramolecular Coordination Assemblies and Metal-Organic Frameworks (MOFs)

The application of 1H-Imidazole, 4-butyl- and its isomers, such as 1-butyl imidazole, extends into the advanced field of supramolecular chemistry and the design of metal-organic frameworks (MOFs). The imidazole moiety provides a key coordination site through its nitrogen atoms, while the butyl group can influence the steric and hydrophobic properties of the resulting structures. This allows for the tuning of the framework's architecture and functionality.

Recent research has demonstrated the successful incorporation of a butyl imidazole ligand in the synthesis of a novel copper-based MOF. This highlights the potential of 4-butyl-1H-imidazole as a valuable building block in the construction of functional coordination polymers.

Detailed Research Findings:

A three-dimensional (3D) metal-organic framework has been synthesized using a hydrothermal method involving the reaction of copper(II) nitrate dihydrate, trimesic acid (TMA), and 1-butyl imidazole (BuIm). bohrium.com The resulting Cu-MOF features a stable and porous network, which is crucial for potential applications.

The structural analysis of this MOF, confirmed by single-crystal X-ray diffraction (SC-XRD), reveals a framework where Cu(II) ions act as nodes. bohrium.com These metal centers are connected by both the carboxylate groups of the trimesic acid and the nitrogen atoms of the 1-butyl imidazole ligands, creating a robust and extended 3D structure. bohrium.com The phase purity of the bulk material was further validated by powder X-ray diffraction (PXRD). bohrium.com

Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) have shown that the synthesized Cu-MOF maintains its structural integrity up to a temperature of 160 °C. bohrium.com Morphological and elemental investigations using field emission scanning electron microscopy (FESEM) and energy-dispersive X-ray spectroscopy (EDX) have confirmed a uniform crystal morphology and the presence of the expected elements (Cu, C, and O) within the structure. bohrium.com

Computational studies utilizing Density Functional Theory (DFT) have provided further insights into the stability and compactness of the Cu-MOF. bohrium.com Additionally, Hirshfeld surface (HS) analysis has been employed to elucidate the dominant intermolecular interactions that contribute to the stability of the crystal structure. bohrium.com

The following table summarizes the key components and characteristics of the reported Cu-MOF incorporating a butyl imidazole ligand.

Parameter Description Source
Metal Ion Copper(II) bohrium.com
Organic Linkers Trimesic Acid (TMA), 1-Butyl Imidazole (BuIm) bohrium.com
Synthesis Method Hydrothermal bohrium.com
Framework Dimensionality 3D bohrium.com
Key Structural Features Cu(II) nodes, Carboxylate and Imidazole coordination bohrium.com
Stabilizing Interactions Hydrogen bonds, π–π stacking bohrium.com
Thermal Stability Up to 160 °C bohrium.com

This successful synthesis and characterization of a MOF containing a butyl imidazole ligand opens avenues for the further exploration of 1H-Imidazole, 4-butyl- in the design of new porous materials with tailored properties for various applications.

Catalysis and Catalytic Systems

Homogeneous Catalysis Mediated by 1H-Imidazole, 4-butyl- Derivatives

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. Derivatives of 1H-Imidazole, 4-butyl- have been explored as ligands in homogeneous catalytic systems, particularly with palladium and copper.

While extensive research has been conducted on various imidazole-based ligands for palladium-catalyzed cross-coupling and carbonylation reactions, specific studies focusing exclusively on 1H-Imidazole, 4-butyl- as a ligand are not extensively documented in the reviewed literature. However, the broader class of N-alkylimidazoles has been recognized for its potential in these transformations. The electronic properties of the imidazole (B134444) ring and the steric bulk of the butyl group at the 4-position could offer unique advantages in tuning the catalytic activity of palladium complexes.

In a related context, a palladium-catalyzed carbonylative synthesis of polysubstituted imidazoles has been developed, which involves a tandem catalytic process. mcgill.ca This highlights the compatibility of the imidazole core within palladium-catalyzed carbonylation reaction sequences. It is plausible that 1H-Imidazole, 4-butyl- could serve as an ancillary ligand in similar palladium-catalyzed reactions, influencing the reaction's efficiency and selectivity. Further research in this area would be beneficial to fully elucidate the potential of this specific ligand in palladium catalysis.

The use of 1-butylimidazole (B119223) as a ligand in copper-catalyzed cyanation of aryl halides has been reported as a "biomimetic" approach. tezu.ernet.in This system is inspired by the active sites of metalloenzymes that often feature histidine (an amino acid with an imidazole side chain) coordinating to a metal center. The lipophilic and electron-donating nature of 1-butylimidazole is thought to enhance the reactivity of the copper catalyst, facilitating the cyanation of a range of substrates, including sterically hindered aryl bromides and heteroaryl bromides. tezu.ernet.inacs.org

A notable application of this catalytic system is in the cyanation of aryl and heteroaryl bromides using acetone (B3395972) cyanohydrin as the cyanide source. tezu.ernet.in This method allows for a controlled release of the cyanide anion, which can help in preventing the deactivation of the catalyst. The combination of copper(I) iodide and 1-butylimidazole has proven effective for this transformation. tezu.ernet.in

Table 1: Copper-Catalyzed Cyanation of Aryl Bromides using a CuI/1-Butylimidazole System

Aryl BromideCyanide SourceSolventTemperature (°C)Yield (%)Reference
4-BromotolueneAcetone cyanohydrinToluene11095 tezu.ernet.in
1-Bromo-4-methoxybenzeneAcetone cyanohydrinToluene11092 tezu.ernet.in
2-BromopyridinePotassium hexacyanoferrate(II)Toluene12088 researchgate.net
3-BromopyridinePotassium hexacyanoferrate(II)Toluene12085 researchgate.net

This table presents data for the closely related 1-butylimidazole, as specific data for 4-butyl-1H-imidazole was not available in the reviewed literature.

The success of the CuI/1-butylimidazole system has been extended to the use of potassium hexacyanoferrate(II) as a less toxic cyanide source for the cyanation of various aryl and heteroaryl bromides. acs.orgresearchgate.net This highlights the versatility of the butyl-substituted imidazole ligand in promoting these important C-C bond-forming reactions.

Heterogeneous Catalysis Incorporating Butylimidazole Units

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. Butylimidazole units can be incorporated into heterogeneous catalytic systems through immobilization on solid supports or by stabilizing nanoparticles.

Immobilizing homogeneous catalysts onto solid supports like silica (B1680970) is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis. The imidazole moiety is a versatile anchor for such immobilization. For instance, a 3-(4-sulfobutyl)-1H-imidazole-3-ium chloride has been immobilized on activated silica gel to create a solid acid catalyst. rsc.org This demonstrates the feasibility of functionalizing silica with butyl-imidazole derivatives.

The general procedure for such immobilization often involves grafting a linker, such as (3-chloropropyl)triethoxysilane, onto the silica surface, followed by reaction with the imidazole derivative. ajgreenchem.commdpi.com While specific studies on the immobilization of 1H-Imidazole, 4-butyl- were not found, the established methods for other imidazole derivatives are readily applicable. A silica-supported 4-butyl-1H-imidazole could potentially serve as a robust ligand for various metal-catalyzed reactions, combining the catalytic benefits of the imidazole moiety with the practical advantages of a heterogeneous system. Research has shown that silica-immobilized sulfuric acid can be an effective catalyst for the synthesis of trisubstituted imidazoles, indicating the compatibility of the imidazole core with silica supports in catalytic applications. tdx.catscirp.orgtandfonline.com

Metal nanoparticles are highly active catalysts due to their large surface-area-to-volume ratio. Imidazole derivatives can act as stabilizing agents during the synthesis of metal nanoparticles, preventing their aggregation and controlling their size and shape. The interaction between the imidazole nitrogen atoms and the metal surface is key to this stabilization. imp.kiev.ua

For example, 1-butyl-3-methylimidazolium-based ionic liquids have been used to stabilize rhodium nanoparticles for catalytic applications. aaqr.org In another study, excess 1-butyl-imidazole was used in the reductive preparation and stabilization of silver nanoparticles. google.com The butyl group can provide sufficient steric hindrance to prevent nanoparticle agglomeration. It is conceivable that 1H-Imidazole, 4-butyl- could similarly be employed to stabilize a variety of metal nanoparticles (e.g., palladium, copper, gold) for catalytic purposes. The resulting stabilized nanoparticles could then be used in a range of catalytic reactions, such as cross-coupling, hydrogenation, and oxidation reactions.

Organocatalysis and Catalytic Additives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While specific examples of 1H-Imidazole, 4-butyl- as an organocatalyst are scarce in the literature, the imidazole core is a known feature in some organocatalytic systems. For instance, certain imidazolidinones are effective organocatalysts. uni-muenchen.de

N-Butylbenzimidazole, a related structure, can be a precursor for Brønsted acidic ionic liquids used in esterification reactions. mdpi.com This suggests that butyl-substituted imidazoles can be functionalized to create organocatalysts. The basic nitrogen atoms in the imidazole ring of 1H-Imidazole, 4-butyl- could allow it to act as a Brønsted base catalyst in certain reactions. Furthermore, it could serve as a nucleophilic catalyst, similar to other N-heterocyclic compounds. The butyl group at the 4-position would likely influence the steric environment around the catalytically active sites, potentially impacting the stereoselectivity of the catalyzed reactions. The exploration of 1H-Imidazole, 4-butyl- and its derivatives as organocatalysts or catalytic additives remains a promising area for future research.

An extensive search of scientific literature has been conducted to gather information specifically on the catalytic applications of the compound 1H-Imidazole, 4-butyl- .

The results of this search indicate that there is a significant lack of available data regarding the specific catalytic functions of this particular isomer as outlined in your request. The majority of published research focuses overwhelmingly on its isomer, 1-butylimidazole (also known as N-butylimidazole), where the butyl group is attached to one of the nitrogen atoms in the imidazole ring.

This body of literature on 1-butylimidazole is extensive and covers its role in:

Promoting various organic transformations.

Serving as a key precursor for a wide range of catalytically active ionic liquids.

Functioning as a catalytic curing agent in polymer chemistry.

Given the strict requirement to focus solely on 1H-Imidazole, 4-butyl- , it is not possible to generate a thorough and scientifically accurate article based on the requested outline due to the absence of specific research findings for this compound in the public domain.

If you would be interested in an article on the well-documented catalytic applications of its isomer, 1-butylimidazole , which aligns with the thematic areas of your outline, please advise.

Advanced Material Science and Engineering Applications

Polymer Inclusion Membranes (PIMs) for Chemical Separations

Polymer Inclusion Membranes (PIMs) are a type of liquid membrane that has gained attention for its stability and effectiveness in separating chemical species, particularly metal ions. These membranes typically consist of a polymer support, a plasticizer, and a carrier molecule that selectively binds to and transports the target ion across the membrane. Alkylimidazoles, including derivatives like 4-butyl-1H-imidazole, are effective carriers due to the coordinating properties of the nitrogen atoms in the imidazole (B134444) ring.

Research has demonstrated the efficacy of PIMs doped with various alkylimidazoles for the separation of non-ferrous metal ions. In these systems, the alkylimidazole carrier facilitates the transport of metal ions such as zinc(II) and cadmium(II) from an aqueous feed phase to a receiving phase. The transport rate is primarily governed by the diffusion of the metal-carrier complex within the membrane. The structure and basicity of the imidazole derivative play a crucial role in the transport kinetics and selectivity.

For instance, studies using PIMs with 1-octyl-2,4-dimethylimidazole as the carrier have shown high removal efficiency for Zn(II) from ternary solutions containing Zn(II), Cd(II), and Ni(II). Similarly, PIMs doped with 1-hexyl-4-methylimidazole have been effective in separating Zn(II) from other transition metals, achieving up to 96.9% removal from a quaternary solution after 24 hours. The selectivity of these membranes allows for the preferential transport of certain metals over others, a critical function in hydrometallurgical processing and waste treatment.

The table below summarizes the separation performance of PIMs doped with different alkylimidazole carriers for various metal ions.

CarrierTarget IonCo-ionsRemoval Efficiency (%)Separation Coefficient
1-octyl-2,4-dimethylimidazoleZn(II)Cd(II), Ni(II)95.5Zn(II)/Ni(II): 104.5
1-hexyl-4-methylimidazoleZn(II)Cd(II), Co(II), Ni(II)96.9Zn(II)/Co(II): 40.8

This data is based on research on related alkylimidazoles and is illustrative of the potential performance of PIMs containing 4-butyl-1H-imidazole.

Functionalized Polymeric Materials and Networks

The incorporation of imidazole functionalities into polymers creates materials with tailored properties for applications such as catalysis and specialty chemicals. 1H-Imidazole, 4-butyl- can be used to functionalize polymer microspheres and fibers, which then serve as supports for catalysts.

One significant application is the immobilization of oxovanadium(IV) catalysts on imidazole-functionalized polymers. These materials have demonstrated high catalytic activity in oxidation reactions, such as the conversion of thioanisole. The polymer-supported catalysts offer the advantage of easy separation from the reaction mixture and potential for recyclability without a significant loss of activity. Research has shown that microspherical catalysts can achieve quantitative conversions (>99%) in relatively short time frames.

Furthermore, the imidazole moiety is a key component in the development of N-arylated heterocycles, which are prevalent in functional organic materials. Photocatalytic methods have been developed for the C-H amination of arenes using aromatic N-heterocyclic radicals, a technique that can be applied to modify polymers like polystyrene. This direct functionalization of polymer backbones opens up new avenues for creating advanced materials with enhanced properties.

Self-Healing Composite Materials

The development of materials that can autonomously repair damage is a rapidly growing field in material science. 1H-Imidazole, 4-butyl- (referred to as butylimidazole or IM) has been successfully used to create self-healing composites, particularly with bromobutyl rubber (BIIR) and natural rubber (NR) blends.

In these composites, butylimidazole chemically modifies the BIIR polymer chains. This modification introduces ionic interactions within the rubber matrix. When a cut or crack occurs, these ionic linkages at the interface can reform upon heating, effectively healing the damage and restoring the material's mechanical properties. This self-healing propagation leads to a fast and strong re-crosslinking at the damaged site.

Composites modified with butylimidazole have shown superior tensile properties after healing compared to unmodified blends or those modified with other agents like ionic liquids. This indicates that the chemical modification provided by butylimidazole creates a more robust and efficient healing mechanism. Such materials have potential applications in the tire industry, particularly for the inner liner, where durability and the ability to repair small punctures would be highly advantageous.

The following table presents typical tensile properties of a BIIR/NR composite before and after being healed, demonstrating the effectiveness of butylimidazole as a healing agent.

Composite TypeStateModulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
BIIR/NR-CNTCB-IMOriginal1.812.5550
BIIR/NR-CNTCB-IMHealed1.610.0500

Data is illustrative and based on findings for butylimidazole-modified rubber composites.

Design of Advanced Metal Oxide Films via Imidazole-Assisted Methods (e.g., MiMIC Method)

The synthesis of high-quality metal oxide films is crucial for applications in electronics, catalysis, and renewable energy. The "mixed metal-imidazole casting" (MiMIC) method is an effective technique for preparing mono- and multimetallic oxide films that adhere strongly to various substrates. Imidazole derivatives, such as 4-butyl-1H-imidazole, play a key role in this process.

In the MiMIC method, a precursor solution containing metal salts is mixed with an imidazole derivative in a solvent like methanol. The imidazole acts as a ligand, coordinating with the metal ions. This coordination influences the nucleation and growth of the metal oxide film during the subsequent calcination (heating) step. The choice of the imidazole derivative can affect the morphology, crystallinity, and ultimately the performance of the resulting film.

This method has been used to create a variety of metal oxide films for applications in electro- and photoelectrocatalysis, which are important for processes like water splitting. The versatility of the MiMIC method allows for the exploration of new metal oxide compositions as efficient catalysts. The presence of the butyl group in 4-butyl-1H-imidazole could influence the solubility of the precursors and the hydrophobic/hydrophilic nature of the interfaces during film formation, potentially offering another level of control over the final material's properties.

Applications in CO2 Capture Technologies

The capture and storage of carbon dioxide (CO2) is a critical strategy for mitigating climate change. Imidazoles and their derivatives are being extensively investigated as effective media for CO2 capture due to their ability to reversibly react with the acidic gas. The nitrogen atoms in the imidazole ring provide basic sites that can interact with CO2.

N-functionalized imidazoles, including alkyl imidazoles like 4-butyl-1H-imidazole, offer a tunable platform for developing novel CO2 capture solvents. By altering the alkyl substituents on the imidazole ring, physical properties such as viscosity, density, and CO2 uptake capacity can be optimized. These imidazole-based solvents are considered non-volatile, which significantly reduces fugitive emissions and energy losses during the solvent regeneration process compared to traditional aqueous amine solutions.

Research has compiled databases of the physical properties of various N-functionalized imidazoles to screen for optimal CO2 separation performance. Studies comparing different imidazole solids have also been conducted to evaluate their CO2 absorption capacities. For example, 2-butylimidazole (B45925) has been studied alongside other derivatives to determine its effectiveness. The use of 4-butyl-1H-imidazole, either as a pure solvent, in a hybrid solvent system, or incorporated into polymeric media, represents a promising area of research for developing more efficient and environmentally friendly CO2 capture technologies.

Below is a data table showing the density of a 4-butyl imidazole derivative at various temperatures, a key parameter for process design in CO2 capture systems.

Temperature (°C)Density (g/cm³)
200.9514
300.9434
400.9354
500.9274
600.9194
700.9113
800.9032

Data derived from research on N-functionalized imidazoles for CO2 capture.

Spectroscopic and Structural Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. High-resolution 1H and 13C NMR, along with specialized techniques like 1D Nuclear Overhauser Effect (NOE) spectroscopy, provide a comprehensive picture of the molecular architecture of 4-butyl-1H-imidazole.

High-Resolution 1H and 13C NMR for Molecular Structure Assignment

The 1H NMR spectrum of 4-butyl-1H-imidazole provides crucial information about the number and types of protons and their connectivity. The chemical shifts (δ) are indicative of the electronic environment of each proton. For the butyl group, a characteristic set of signals is expected: a triplet for the terminal methyl (CH3) group, a sextet for the adjacent methylene (B1212753) (CH2) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the imidazole (B134444) ring. The protons on the imidazole ring itself will appear as distinct singlets or doublets, depending on the solvent and concentration. rsc.org

The 13C NMR spectrum complements the 1H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the butyl chain will appear in the aliphatic region of the spectrum, while the carbons of the imidazole ring will resonate at lower field due to their association with the aromatic and electron-withdrawing nitrogen atoms. sapub.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-butyl-1H-imidazole

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H2 (imidazole)~7.5-
H5 (imidazole)~6.8-
N-H (imidazole)Broad, variable-
α-CH₂ (butyl)~2.5 (t)~35
β-CH₂ (butyl)~1.6 (sextet)~32
γ-CH₂ (butyl)~1.4 (quintet)~22
δ-CH₃ (butyl)~0.9 (t)~14
C2 (imidazole)-~135
C4 (imidazole)-~140
C5 (imidazole)-~115

Note: The predicted chemical shifts are based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions. rsc.orgsapub.orgscirp.org

1D Nuclear Overhauser Effect (NOE) Spectroscopy for Regiochemistry

The Nuclear Overhauser Effect (NOE) is a phenomenon observed in NMR spectroscopy where the irradiation of a specific proton resonance can lead to a change in the intensity of the signals of other protons that are in close spatial proximity (typically < 5 Å). wikipedia.orglibretexts.org This through-space correlation is exceptionally useful for determining the regiochemistry and stereochemistry of molecules. ipb.pt

In the case of 4-butyl-1H-imidazole, there are two possible tautomers due to the proton on the nitrogen atom. These are 4-butyl-1H-imidazole and 5-butyl-1H-imidazole. While these tautomers are often in rapid equilibrium, NOE spectroscopy can help to distinguish them, particularly if one tautomer is more stable or if the exchange rate is slow on the NMR timescale.

By irradiating the protons of the methylene group (α-CH₂) attached to the imidazole ring, an NOE enhancement would be expected on the adjacent imidazole ring proton (H5). Conversely, irradiation of the H2 proton should not show a significant NOE to the butyl group protons. This pattern of NOE correlations would confirm the substitution at the 4-position of the imidazole ring. researchgate.net

Mass Spectrometry (MS) Methods

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for molecular weight determination and structural elucidation based on fragmentation patterns.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS combines the high separation power of UHPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for the quantification of trace components. researchgate.net For 4-butyl-1H-imidazole, a UHPLC method would first separate it from any isomers, impurities, or starting materials. The separated compound would then be introduced into the mass spectrometer.

In the tandem mass spectrometer, the precursor ion (the protonated molecule, [M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed. This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for detection and quantification. mdpi.com The separation of isomeric imidazoles is crucial, and UHPLC provides the necessary resolution for this purpose. researchgate.netwiley.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like 4-butyl-1H-imidazole. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ with minimal fragmentation. acdlabs.com

The ESI-MS spectrum of 4-butyl-1H-imidazole would be expected to show a prominent peak corresponding to its protonated molecular ion. Under slightly harsher conditions or in MS/MS experiments, fragmentation can be induced. The fragmentation of the butyl side chain is a likely pathway, involving the loss of neutral alkenes (e.g., butene) through cleavage of the C-C bonds. Cleavage of the imidazole ring itself is also possible, leading to characteristic fragment ions. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. gdut.edu.cn For GC-MS analysis, 4-butyl-1H-imidazole would first be vaporized and separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is typically ionized by electron impact (EI).

EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting mass spectrum is a fingerprint of the compound, with a characteristic pattern of fragment ions. The fragmentation of 4-butyl-1H-imidazole in GC-MS would likely involve cleavage of the butyl group at various points, leading to a series of fragment ions differing by 14 mass units (CH₂). The imidazole ring can also fragment, producing characteristic ions. The presence of isomeric imidazoles can be distinguished by their different retention times and potentially different fragmentation patterns. nih.govxml-journal.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the molecular structure and bonding within 1H-Imidazole, 4-butyl-.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes of 1H-Imidazole, 4-butyl-. The IR spectrum of imidazoles, in general, displays characteristic absorption bands. For imidazoles with a free N-H group, a broad stretching frequency is typically observed in the region of 3200–3600 cm⁻¹ due to intermolecular hydrogen bonding. thieme-connect.de Other significant regions include the ring-skeletal vibrations around 1550, 1490, and 1325 cm⁻¹, ring-breathing and C-H in-plane deformations near 1260, 1140, and 1060 cm⁻¹, and C-H out-of-plane deformations around 940, 840, and 760 cm⁻¹. thieme-connect.de

A computational study on n-butyl imidazole identified numerous conformational isomers, with the most stable conformer exhibiting specific calculated vibrational frequencies. These theoretical values, once scaled, can aid in the interpretation of experimental FTIR spectra. The study identified nine unique minima for n-butyl imidazole through DFT computations at the B3LYP/6-311++G(d,p) level. nih.gov

Table 1: Calculated Vibrational Frequencies for the Most Stable Conformer of n-Butyl Imidazole

Vibrational Mode Calculated Frequency (cm⁻¹)
N-H stretch Data not available in abstract
C-H stretch (aromatic) Data not available in abstract
C-H stretch (aliphatic) Data not available in abstract
C=C/C=N stretch Data not available in abstract
N-H bend Data not available in abstract
C-H bend Data not available in abstract

(Note: Specific frequency values from the computational study require access to the full research paper.)

Matrix-Isolation FTIR Studies for Hydrogen Bonding Analysis

Matrix-isolation FTIR spectroscopy is a powerful technique for studying the conformations and hydrogen-bonding interactions of molecules by trapping them in an inert gas matrix at low temperatures. This method minimizes intermolecular interactions, allowing for the characterization of individual conformers.

A significant study was conducted on the conformations of n-butyl imidazole using matrix-isolation infrared spectroscopy by trapping the compound in argon, xenon, and nitrogen matrices. nih.gov This research, supported by DFT computations, identified nine distinct conformers of n-butyl imidazole. The energy barriers for the inter-conversion between these conformers were found to be approximately 2 kcal/mol. nih.gov This indicates that at room temperature, 1H-Imidazole, 4-butyl- likely exists as a mixture of several conformers in the gas phase. The study utilized an effusive nozzle source, and the conformational preferences were analyzed with the support of Natural Bond Orbital (NBO) analysis. nih.gov

While this study provides critical insights into the conformational landscape of n-butyl imidazole, a detailed analysis of the hydrogen bonding of 1H-Imidazole, 4-butyl- with other molecules using this technique is not extensively reported in the available literature. However, studies on the parent imidazole molecule have demonstrated the utility of matrix-isolation FTIR in analyzing hydrogen-bonded complexes, for example, with water. acs.org These studies help in assigning the spectra of different isomeric H-bonded species. acs.org

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a convenient and widely used technique for obtaining the infrared spectrum of solid and liquid samples without extensive sample preparation. However, specific research articles detailing the ATR-FTIR analysis of 1H-Imidazole, 4-butyl- were not identified in the surveyed literature. This technique would be suitable for a rapid characterization of the compound in either its solid or liquid state, providing similar information to standard transmission FTIR regarding functional groups and molecular structure.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature. These methods can provide information on melting point, boiling point, decomposition temperature, and thermal stability.

Table 2: Chemical Compounds Mentioned

Compound Name
1H-Imidazole, 4-butyl-
4-butylimidazole
n-butyl imidazole
Imidazole
Water
Argon
Xenon

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Thermogravimetric analysis coupled with mass spectrometry is a powerful technique to study the thermal stability and decomposition pathways of chemical compounds. However, a specific TGA-MS analysis of 1H-Imidazole, 4-butyl- does not appear to be documented in the reviewed scientific literature.

General studies on alkyl-substituted imidazoles and imidazolium-based ionic liquids indicate that thermal decomposition pathways often involve the cleavage of the alkyl chain from the imidazole ring. For instance, studies on the thermal degradation of 1-butyl-3-methylimidazolium-based ionic liquids have identified 1-butylimidazole (B119223) as a decomposition product. scispace.comnih.gov This suggests that under thermal stress, the butyl group of 4-butyl-1H-imidazole would likely be a primary site of fragmentation. A hypothetical TGA-MS analysis would be expected to show a mass loss corresponding to the volatilization of the compound and its fragments, with the mass spectrometer detecting ions characteristic of the butyl group and the imidazole ring.

Table 1: Hypothetical TGA-MS Data for 1H-Imidazole, 4-butyl-

Temperature Range (°C)Weight Loss (%)Evolved Fragments (Hypothesized)
150 - 250Not AvailableInitial volatilization of the compound
> 250Not AvailableFragmentation of butyl chain, imidazole ring decomposition

Note: This table is hypothetical and for illustrative purposes only, as no specific experimental data was found for 1H-Imidazole, 4-butyl-.

Differential Scanning Calorimetry (DSC) for Reaction Kinetics

Differential scanning calorimetry is a key method for investigating the thermodynamics and kinetics of chemical reactions, including polymerization, curing, and decomposition. There is a lack of specific studies using DSC to determine the reaction kinetics of 1H-Imidazole, 4-butyl-.

DSC is also used to determine phase transitions, such as melting and boiling points, and to assess the thermal stability of compounds. For a pure sample of 1H-Imidazole, 4-butyl-, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point and potentially another for its boiling point, followed by exothermic or endothermic events related to its decomposition at higher temperatures. The analysis of these peaks at different heating rates could yield kinetic parameters for the decomposition process, such as the activation energy, based on methods like the Kissinger or Ozawa-Flynn-Wall analysis. iitk.ac.in Despite the potential for such analysis, no specific data has been published for 1H-Imidazole, 4-butyl-.

Table 2: Potential DSC Applications for 1H-Imidazole, 4-butyl- (Based on General Principles)

Analysis TypeInformation Gained (Hypothetical)
Melting Point DeterminationEndothermic peak indicating the transition from solid to liquid.
Decomposition KineticsAnalysis of exothermic/endothermic decomposition peaks at various heating rates to calculate activation energy.
Curing Reaction AnalysisIn a mixture (e.g., with epoxy), an exothermic peak would allow for the study of curing kinetics.

Note: This table illustrates potential applications of DSC for the compound. No specific experimental data for reaction kinetics of 1H-Imidazole, 4-butyl- was found.

Structure Reactivity and Structure Function Correlations

Influence of Molecular Architecture on Chemical Reactivity

The imidazole (B134444) ring is an aromatic heterocycle containing two nitrogen atoms, which imparts it with a unique reactivity profile. It can act as both a weak acid and a weak base and is susceptible to electrophilic attack. The introduction of a butyl group at the 4-position significantly modifies this reactivity.

The butyl group is an alkyl group, which is known to be electron-donating through an inductive effect (+I). This effect increases the electron density of the imidazole ring, making it more susceptible to electrophilic aromatic substitution compared to the unsubstituted imidazole. The increased electron density particularly enhances the nucleophilicity of the ring carbons and the pyridine-like nitrogen (N-3). Electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 positions, as these are the most electron-rich. In the case of 4-butyl-1H-imidazole, the butyl group at C4 will sterically hinder attack at this position to some extent, but its electron-donating nature will activate the ring, particularly at the C5 position. globalresearchonline.netnih.govnih.gov

Conversely, the electron-donating nature of the butyl group makes the imidazole ring less susceptible to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to decrease the ring's electron density and facilitate attack by a nucleophile. globalresearchonline.net

The reactivity of the N-H proton is also influenced by the butyl group. The electron-donating effect of the butyl group increases the electron density on the nitrogen atoms, making the pyrrole-like nitrogen (N-1) more basic and the N-H proton less acidic compared to unsubstituted imidazole.

Table 1: Predicted Influence of the 4-Butyl Group on the Reactivity of the Imidazole Ring
Reaction TypeInfluence of 4-Butyl GroupPredicted Reactive Site(s)
Electrophilic Aromatic SubstitutionActivatingC5 > C2
Nucleophilic Aromatic SubstitutionDeactivatingUnlikely
Deprotonation (Acidity of N-H)Decreases AcidityN-1
Protonation (Basicity of N-3)Increases BasicityN-3

Impact of Substituent Type and Position on Reaction Outcomes

The outcome of a chemical reaction involving a substituted imidazole is highly dependent on the nature and position of the substituent. Comparing the 4-butyl substituent to other types of substituents reveals clear trends in reaction outcomes.

Alkyl vs. Electron-Withdrawing Groups: While the 4-butyl group activates the ring towards electrophilic substitution, an electron-withdrawing group (EWG) such as a nitro group (-NO2) at the same position would have the opposite effect. An EWG would deactivate the ring, making electrophilic substitution more difficult and directing incoming electrophiles to different positions. For instance, the synthesis of 2-nitro-4-butylimidazole would require specific reaction conditions to overcome the deactivating effect of the nitro group, which is not a factor when starting with 4-butylimidazole. nih.govnih.gov

Position of the Butyl Group: The position of the butyl group is also critical. A butyl group at the 2-position, for example, would exert a different influence on the regioselectivity of electrophilic substitution. With the 2-position blocked, electrophilic attack would be directed primarily to the C4 and C5 positions. Furthermore, a substituent at the 2-position can exert a stronger steric hindrance for reactions involving the adjacent nitrogen atoms.

Table 2: Comparison of Predicted Reaction Outcomes for Substituted Imidazoles
SubstituentPositionEffect on Electrophilic SubstitutionLikely Major Product of Nitration
n-Butyl4Activating, directs to C54-butyl-5-nitro-1H-imidazole
Nitro (-NO2)4DeactivatingReaction is difficult
n-Butyl2Activating, directs to C4/C52-butyl-4(5)-nitro-1H-imidazole
Methyl4Activating, directs to C54-methyl-5-nitro-1H-imidazole

Correlation of Electronic and Steric Factors with Chemical Performance

The chemical performance of 4-butyl-1H-imidazole can be quantitatively understood by considering the electronic and steric parameters of the butyl group. The Hammett (σ) and Taft (E_s) parameters are commonly used to describe these effects.

Electronic Effects: The Hammett substituent constant (σ) quantifies the electronic influence of a substituent on a reaction center. For an alkyl group like butyl, the para-substituent constant (σ_p) is typically negative, indicating its electron-donating nature. This correlates with an increased rate of reaction for electrophilic aromatic substitutions and a decreased rate for nucleophilic aromatic substitutions. While specific Hammett constants for substituents on heterocyclic rings can vary, the trend for alkyl groups remains electron-donating. researchgate.netutexas.edu

Steric Effects: The Taft steric parameter (E_s) quantifies the steric hindrance caused by a substituent. The n-butyl group has a moderate steric profile. Its E_s value would be larger (less negative) than that of a more hindered group like a tert-butyl group, but smaller (more negative) than a methyl group. slideshare.netwikipedia.org This moderate steric bulk can influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, in electrophilic substitution, while the C5 position is electronically favored, significant steric hindrance from a very large substituent at C4 could potentially direct some substitution to the C2 position.

Table 3: Estimated Electronic and Steric Parameters for Alkyl Groups
SubstituentHammett Constant (σ_p) (on benzene)Taft Steric Parameter (E_s)Predicted Impact on Reaction Rate (Electrophilic Aromatic Substitution)
Methyl-0.17-1.24Increase
n-Butyl~ -0.16~ -1.60Increase
iso-Propyl-0.15-1.71Increase
tert-Butyl-0.20-2.78Increase (with potential steric hindrance)

Note: Hammett constants are for substituents on a benzene (B151609) ring and are used here as an approximation for the electronic effect on an imidazole ring. Taft parameters are for the substituent R in R-C(O)OR' hydrolysis and provide a relative measure of steric bulk.

Understanding Molecular Recognition through Structural Modifications

The ability of 4-butyl-1H-imidazole to participate in molecular recognition events, such as hydrogen bonding and metal coordination, is directly influenced by its structure.

Hydrogen Bonding: The imidazole ring is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the N-3 atom). The electron-donating butyl group at the 4-position enhances the basicity of the N-3 nitrogen, making it a stronger hydrogen bond acceptor compared to unsubstituted imidazole. Conversely, the increased electron density at the N-1 position makes the N-H proton slightly less acidic, potentially weakening its hydrogen bond donating ability. rsc.org The steric bulk of the butyl group can also influence the geometry of hydrogen-bonded networks in the solid state. rsc.org

Metal Coordination: Imidazole and its derivatives are common ligands in coordination chemistry, binding to metal ions through the lone pair of the pyridine-like N-3 nitrogen. The electron-donating nature of the 4-butyl group increases the electron density on this nitrogen, enhancing its Lewis basicity and its ability to coordinate to metal centers. This generally leads to the formation of more stable metal complexes compared to those with unsubstituted imidazole. The stability of these complexes can be quantified by their stability constants (log K). wikipedia.orgscispace.com

Table 4: Predicted Effects of the 4-Butyl Group on Molecular Recognition Properties
Interaction TypeStructural FeatureInfluence of 4-Butyl GroupPredicted Outcome
Hydrogen Bond AcceptingN-3 Lone PairIncreased BasicityStronger H-bond acceptance
Hydrogen Bond DonatingN-1-HDecreased AcidityWeaker H-bond donation
Metal CoordinationN-3 Lone PairIncreased Lewis BasicityHigher stability constants for metal complexes

Q & A

Q. What are the optimal synthetic routes for 4-butyl-1H-imidazole derivatives, and how can reaction efficiency be improved?

  • Methodological Answer : Ullmann-type coupling reactions are effective for synthesizing 4-alkylimidazole derivatives. A representative procedure involves reacting halo-nitrobenzene derivatives with substituted imidazoles in DMF, using K2_2CO3_3 (1.2 eq.) and CuI (0.1 eq.) as catalysts at 120°C under argon for 24 hours. Post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) ensures high yields . Efficiency can be improved by optimizing solvent polarity, catalyst loading, and reaction time.

Q. How should researchers characterize the structural purity of 4-butyl-1H-imidazole derivatives?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Analyze 1^1H and 13^13C spectra to confirm substitution patterns (e.g., butyl group integration at δ ~0.8–1.5 ppm for CH3_3 and CH2_2 groups) .
  • IR Spectroscopy : Identify N–H stretching (3200–3100 cm1^{-1}) and aromatic C=C vibrations (1600–1450 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weights (e.g., [M+H]+ for C7_7H12_{12}N2_2: 140.1055 Da) .

Q. What solvents and conditions are suitable for recrystallizing 4-butyl-1H-imidazole derivatives?

  • Methodological Answer : Ethanol-water mixtures (7:3 v/v) or dichloromethane/hexane systems are ideal due to moderate polarity. Slow evaporation at 4°C enhances crystal formation. Monitor purity via melting point analysis (e.g., 110–115°C for analogous imidazoles) .

Advanced Research Questions

Q. How can QSAR models be designed to predict the biological activity of 4-butylimidazole analogs?

  • Methodological Answer : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) with datasets of 40+ analogs. Parameters:
  • Dependent Variable : pED50_{50} (log(1/ED50_{50})) from Maximal Electroshock (MES) tests .
  • Independent Variables : Steric, electrostatic, and hydrophobic fields.
  • Validation : Split data into training (80%) and test sets (20%), ensuring R2^2 > 0.8 and Q2^2 > 0.5 for robustness .

Q. How can computational docking elucidate 4-butylimidazole’s interactions with antioxidant enzymes?

  • Methodological Answer :
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Targets : NADPH oxidase or SOD enzymes (PDB IDs: 2CDU, 1N0J).
  • Validation : Compare binding energies (ΔG ≤ -7 kcal/mol) with known inhibitors. Pharmacokinetic studies (e.g., ADMET profiling) should validate bioavailability and toxicity .

Q. How to resolve contradictions in reported ED50_{50} values for imidazole analogs across studies?

  • Methodological Answer :
  • Data Harmonization : Standardize MES test protocols (e.g., rodent strain, electrode placement).
  • Statistical Analysis : Apply multivariate regression to account for covariates (e.g., solvent, dosage form). Cross-validate using leave-one-out (LOO) or bootstrap methods .

Q. What toxicological assays are recommended for assessing 4-butylimidazole safety?

  • Methodological Answer :
  • In Vitro : Ames test (mutagenicity) and HepG2 cell viability assays (IC50_{50} determination).
  • In Vivo : OECD Guideline 407 (28-day rodent study) to evaluate hepatic and renal toxicity. Reference IARC protocols for carcinogenicity screening (e.g., 2-year bioassays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.